4-iodo-N-tosylbenzamide 4-iodo-N-tosylbenzamide
Brand Name: Vulcanchem
CAS No.: 326888-45-3
VCID: VC5091810
InChI: InChI=1S/C14H12INO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)I
Molecular Formula: C14H12INO3S
Molecular Weight: 401.22

4-iodo-N-tosylbenzamide

CAS No.: 326888-45-3

Cat. No.: VC5091810

Molecular Formula: C14H12INO3S

Molecular Weight: 401.22

* For research use only. Not for human or veterinary use.

4-iodo-N-tosylbenzamide - 326888-45-3

Specification

CAS No. 326888-45-3
Molecular Formula C14H12INO3S
Molecular Weight 401.22
IUPAC Name 4-iodo-N-(4-methylphenyl)sulfonylbenzamide
Standard InChI InChI=1S/C14H12INO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
Standard InChI Key YWZNEFWDQWLCIC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)I

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-Iodo-N-tosylbenzamide (C₁₄H₁₂INO₃S) consists of a benzamide backbone modified with two functional groups:

  • Iodo substituent at the 4-position of the benzene ring, enhancing electrophilic aromatic substitution reactivity.

  • Tosyl group (-SO₂C₆H₄CH₃) on the amide nitrogen, imparting steric bulk and electron-withdrawing effects .

The iodine atom’s polarizability and leaving-group potential make this compound a candidate for cross-coupling reactions, while the tosyl group stabilizes the amide bond against hydrolysis .

Physicochemical Properties

While experimental data for 4-iodo-N-tosylbenzamide are scarce, analogous compounds provide benchmarks:

PropertyEstimated Value (Based on Analogues)Source Compound Reference
Melting Point120–140°C4-Iodo-3-nitrobenzamide
Solubility in MethanolHigh4-Iodotoluene
StabilityLight-sensitivePatent US8586792B2

The tosyl group likely reduces water solubility compared to unsubstituted benzamides, as seen in sulfonamide derivatives .

Synthetic Pathways

Route 1: Tosylation of 4-Iodobenzamide

A plausible synthesis involves two stages:

  • Formation of 4-iodobenzamide:

    • 4-Iodobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dimethylformamide (DMF) .

    • Reaction with aqueous ammonia yields 4-iodobenzamide (45–50% yield) .

  • Tosylation:

    • 4-Iodobenzamide reacts with p-toluenesulfonyl chloride (TsCl) in pyridine or another base to install the tosyl group .

    • Challenges include avoiding over-tosylation and managing steric hindrance at the amide nitrogen.

Route 2: Direct Coupling of Tosylamide

An alternative method bypasses intermediate isolation:

  • One-pot synthesis: 4-Iodobenzoyl chloride reacts with p-toluenesulfonamide in tetrahydrofuran (THF) with triethylamine as a base .

  • Yields are moderate (60–70%) due to competing hydrolysis of the acid chloride .

Purification and Crystallization

  • Solvent system: Methanol-water mixtures (3:1 v/v) effectively crystallize the product, achieving >99% purity .

  • Chromatography avoidance: Methyl tert-butyl ether (MTBE) replaces diethyl ether for safer extraction on industrial scales .

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine atom enables participation in metal-catalyzed reactions:

  • Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with aryl boronic acids to form biaryl structures .
    Example:

    4-Iodo-N-tosylbenzamide+PhB(OH)2Pd(0)N-Tosyl-4-biphenylcarboxamide+Byproducts\text{4-Iodo-N-tosylbenzamide} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{N-Tosyl-4-biphenylcarboxamide} + \text{Byproducts}

    Yields exceed 80% under optimized conditions .

  • Buchwald-Hartwig amination: Substitution of iodine with amines using Pd/Xantphos catalysts .

Stability Considerations

  • Photodegradation: The C–I bond undergoes homolytic cleavage under UV light, necessitating storage in amber glass .

  • Thermal stability: Decomposition above 200°C limits high-temperature applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator